molecular formula C18H23BrClN3O5S B2889073 5-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride CAS No. 1215543-50-2

5-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

Cat. No. B2889073
M. Wt: 508.81
InChI Key: FLNSWAAYCYWQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring substituted at the 2-position with an anilide . The compound also contains a methoxyphenyl group and a piperazinyl group . The InChI string for this compound is InChI=1S/C18H22BrN3O3/c1-24-15-5-3-2-4-14 (15)22-12-10-21 (11-13-22)9-8-20-18 (23)16-6-7-17 (19)25-16/h2-7H,8-13H2,1H3, (H,20,23) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.3 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has six rotatable bonds . The topological polar surface area is 58 Ų . The compound has a complexity of 432 .

Scientific Research Applications

Synthesis and Derivative Development

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their utility in drug development (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020, Molecules).

Pharmacological Studies

  • Research on derivatives like WAY-100635 and GR127935, which share structural similarities with piperazine-based compounds, have been conducted to understand their effects on serotonin-containing neurons and their potential as 5-HT receptor antagonists, elucidating their role in neural signaling and potential therapeutic applications (R. Craven, D. Grahame-Smith, & N. Newberry, 1994, European journal of pharmacology).

Antimicrobial Activities

  • Some azole derivatives, starting from furan-2-carbohydrazide, were synthesized and evaluated for their antimicrobial activities. These compounds showed activity against various microorganisms, indicating the potential of furan derivatives in developing new antimicrobial agents (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, & S. Karaoglu, 2013, Acta poloniae pharmaceutica).

Therapeutic Agent Development

properties

IUPAC Name

5-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O5S.ClH/c1-26-14-2-4-15(5-3-14)28(24,25)22-12-10-21(11-13-22)9-8-20-18(23)16-6-7-17(19)27-16;/h2-7H,8-13H2,1H3,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNSWAAYCYWQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(O3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

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